molecular formula C8H10BrN B8748810 2-(1-Bromoethyl)-3-methylpyridine

2-(1-Bromoethyl)-3-methylpyridine

Cat. No.: B8748810
M. Wt: 200.08 g/mol
InChI Key: OQCBNUBXPVRFNU-UHFFFAOYSA-N
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Description

2-(1-Bromoethyl)-3-methylpyridine is a brominated pyridine derivative characterized by a 3-methylpyridine backbone with a 1-bromoethyl substituent at the 2-position. Brominated pyridines are widely used in pharmaceuticals, agrochemicals, and organic synthesis due to their versatility as intermediates.

Properties

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

2-(1-bromoethyl)-3-methylpyridine

InChI

InChI=1S/C8H10BrN/c1-6-4-3-5-10-8(6)7(2)9/h3-5,7H,1-2H3

InChI Key

OQCBNUBXPVRFNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C(C)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

Key analogs include 2-Bromo-3-methylpyridine (), 3-Methylpyridine (), and iodinated derivatives like 2-(3-Iodobenzoyl)-3-methylpyridine () and 2-(2-Iodo-4-methylphenyl)-3-methylpyridine (). The table below highlights structural distinctions:

Compound Molecular Formula Substituents Halogen Position Molecular Weight (g/mol) CAS Number
2-(1-Bromoethyl)-3-methylpyridine C₈H₁₀BrN 3-methyl, 2-(1-bromoethyl) Bromine on ethyl sidechain ~200 (estimated) Not available
2-Bromo-3-methylpyridine C₆H₆BrN 3-methyl, 2-bromo Bromine on pyridine ring 172.03 Not provided
3-Methylpyridine C₆H₇N 3-methyl None 93.13 108-99-6
2-(3-Iodobenzoyl)-3-methylpyridine C₁₃H₁₀INO 3-methyl, 2-(3-iodobenzoyl) Iodine on benzoyl group 323.13 1187171-13-6

Key Observations :

  • Halogen Position: Bromine in this compound resides on an ethyl sidechain, unlike 2-Bromo-3-methylpyridine, where bromine is directly on the pyridine ring.
  • Iodinated Derivatives : Iodine’s larger atomic radius and lower electronegativity compared to bromine may reduce reactivity in cross-coupling reactions but improve stability in certain environments .

Environmental and Atmospheric Relevance

–3 demonstrates that 3-methylpyridine derivatives form under ambient conditions via acrolein-imine pathways, suggesting that bromoethyl analogs could persist in environmental systems. However, brominated compounds often exhibit greater environmental persistence compared to iodinated or non-halogenated analogs due to stronger C–Br bonds .

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